

# An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of BI 1265162

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BI 1265162 |           |
| Cat. No.:            | B12386402  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of **BI 1265162**, an inhaled epithelial sodium channel (ENaC) inhibitor. The information is compiled from preclinical and Phase I clinical trial data, offering valuable insights for researchers and professionals in the field of drug development.

### **Core Pharmacokinetic and Bioavailability Data**

The pharmacokinetic profile of **BI 1265162** has been characterized in three key Phase I clinical trials involving healthy male subjects: a single-rising-dose (SRD) trial (NCT03349723), a multiple-rising-dose (MRD) trial (NCT03576144), and an absolute bioavailability trial (NCT03907280).[1][2][3][4][5]

### Pharmacokinetic Parameters Following Inhaled Administration

Pharmacokinetic analysis from the SRD and MRD trials demonstrated that **BI 1265162** exhibits dose-proportional and time-independent pharmacokinetics.[1][2][3][4] Following inhaled administration, the drug is rapidly absorbed into the systemic circulation. The maximum accumulation observed was 1.6-fold.[1][2][3] The calculated effective elimination half-life



ranged from 3.6 to 8.7 hours across the tested dose ranges.[1][2][3] Renal excretion was identified as a minor route of elimination for the parent compound.[1][2][3]

Table 1: Summary of Pharmacokinetic Parameters for Inhaled **BI 1265162** (Single and Multiple Doses)

| Trial                    | Dose          | Cmax<br>(pmol/L) | tmax (h) | AUC<br>(pmol·h/L) | t½ (h) |
|--------------------------|---------------|------------------|----------|-------------------|--------|
| SRD<br>(NCT033497<br>23) | 3 µg          | 28.1             | 0.17     | 102               | 4.5    |
| 10 μg                    | 80.4          | 0.17             | 341      | 4.8               | _      |
| 30 μg                    | 281           | 0.17             | 1140     | 5.4               |        |
| 100 μg                   | 818           | 0.17             | 3700     | 6.0               |        |
| 300 μg                   | 2500          | 0.17             | 12000    | 7.0               |        |
| 600 μg                   | 4680          | 0.17             | 25300    | 8.7               |        |
| 1200 μg                  | 8560          | 0.08             | 49600    | 8.2               |        |
| MRD<br>(NCT035761<br>44) | 10 μg (Day 8) | 90.7             | 0.17     | 451               | 5.8    |
| 30 μg (Day 8)            | 269           | 0.17             | 1340     | 6.2               | _      |
| 100 μg (Day<br>8)        | 885           | 0.17             | 4550     | 6.8               |        |
| 300 μg (Day<br>8)        | 2610          | 0.17             | 14300    | 7.6               | _      |
| 600 μg (Day<br>8)        | 5250          | 0.17             | 30600    | 8.5               | -      |

Data extracted from a summary table in a peer-reviewed publication. Cmax, maximum plasma concentration; tmax, time to reach maximum plasma concentration; AUC, area under the



plasma concentration-time curve; t½, elimination half-life.

### **Absolute Bioavailability**

The absolute bioavailability of **BI 1265162** was determined in a dedicated trial (NCT03907280) comparing oral and inhaled administration to an intravenous infusion.[1][2][3][4][5]

Table 2: Absolute Bioavailability of BI 1265162

| Route of Administration | Dose    | Absolute Bioavailability (%) |
|-------------------------|---------|------------------------------|
| Oral                    | 1.25 mg | 0.50                         |
| Inhaled                 | 200 μg  | ~40                          |

The results indicate very low oral bioavailability, suggesting that systemic exposure following inhalation is primarily due to absorption through the lungs rather than the gastrointestinal tract. [1][2][3][4]

### **Experimental Protocols**

The following sections outline the methodologies employed in the key clinical trials cited.

### **Clinical Trial Designs**

- Single-Rising-Dose (SRD) Trial (NCT03349723): This was a single-center, partially randomized, single-blind, placebo-controlled trial in healthy male subjects. The primary objective was to evaluate the safety and tolerability of single inhaled doses of **BI 1265162** (ranging from 3 μg to 1200 μg). A secondary objective was the characterization of the pharmacokinetic profile. Plasma samples for PK analysis were collected for up to 72 hours post-dose.[1][2][5]
- Multiple-Rising-Dose (MRD) Trial (NCT03576144): This was a single-center, randomized, double-blind, placebo-controlled trial in healthy male subjects. The study assessed the safety, tolerability, and pharmacokinetics of multiple inhaled doses of BI 1265162 (ranging from 10 μg to 600 μg). Dosing occurred once daily on days 1 and 8, and twice daily from day



2 to day 7. Dose proportionality and time dependency of the pharmacokinetics were evaluated.[1][2]

Absolute Bioavailability Trial (NCT03907280): This was a four-arm, open-label, randomized, single-dose, three-way crossover trial in healthy male subjects. The study was designed to determine the absolute bioavailability of BI 1265162 following oral (1.25 mg) and inhaled (200 μg) administration, with a 1-hour intravenous infusion (50 μg) as the reference. To distinguish between pulmonary and gastrointestinal absorption from the inhaled dose, one arm included the administration of oral activated charcoal before and after inhalation.[1][2][5]

### **Bioanalytical Methodology**

While specific, detailed protocols for the bioanalytical quantification of **BI 1265162** in plasma are proprietary, the scientific literature indicates that validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are standard for the quantification of small molecule drugs in biological matrices in such clinical trials. These methods are chosen for their high sensitivity, specificity, and accuracy.

A typical LC-MS/MS method for pharmacokinetic analysis would involve:

- Sample Preparation: Extraction of the analyte from plasma, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction.
- Chromatographic Separation: Use of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable column (e.g., C18) to separate the analyte from endogenous plasma components.
- Mass Spectrometric Detection: A tandem mass spectrometer operating in a specific mode (e.g., selected reaction monitoring) to provide sensitive and selective detection and quantification of the analyte and an internal standard.

The method would be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability.

### **Pharmacokinetic Analysis**



Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data. For the MRD trial, dose proportionality was assessed using a power model.

# Visualizations: Signaling Pathway and Experimental Workflow

### Signaling Pathway of ENaC Inhibition in Cystic Fibrosis

**BI 1265162** is a direct inhibitor of the epithelial sodium channel (ENaC). In cystic fibrosis (CF), a dysfunctional CFTR protein leads to reduced chloride and bicarbonate secretion and, consequently, hyperabsorption of sodium ions through ENaC. This ion imbalance results in dehydration of the airway surface liquid, leading to thickened mucus and impaired mucociliary clearance. By blocking ENaC, **BI 1265162** aims to reduce sodium and water absorption, thereby rehydrating the airway surface and restoring mucociliary function. This mechanism of action is independent of the specific CFTR mutation.[1][2][6]





Click to download full resolution via product page

Caption: Mechanism of action of **BI 1265162** in cystic fibrosis airways.

## Experimental Workflow for the Absolute Bioavailability Study (NCT03907280)

The following diagram illustrates the crossover design of the absolute bioavailability trial, a crucial study for understanding the absorption characteristics of **BI 1265162**.





Click to download full resolution via product page

Caption: Workflow of the absolute bioavailability study for **BI 1265162**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. qdcxjkg.com [qdcxjkg.com]
- 3. researchgate.net [researchgate.net]
- 4. New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative Bioavailability of Zongertinib, an Orally Administered HER2-Selective Tyrosine Kinase Inhibitor, under Fed and Fasted Conditions in Healthy Male Participants: Results from Two Randomized, Open-Label, Crossover Studies PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of BI 1265162]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386402#bi-1265162-pharmacokinetics-and-bioavailability]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com